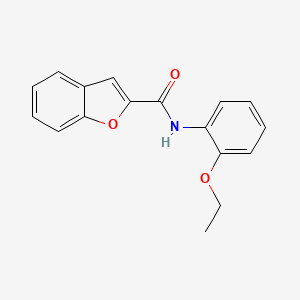

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves several key steps, including esterification, Claisen-type reactions, and amidation processes. For instance, practical methods have been developed for synthesizing orally active compounds, showcasing the intricate steps and conditions necessary for achieving desired structures (Ikemoto et al., 2005). These methodologies highlight the complexity and precision required in chemical synthesis.

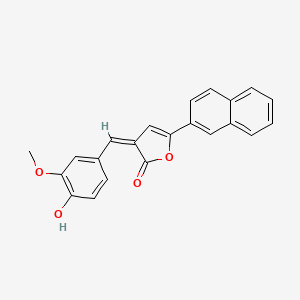

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and LC-MS. These studies provide detailed insights into the molecular geometry, bonding, and electronic properties crucial for understanding the compound's behavior and reactivity (Bhaskar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide analogs involve a variety of interactions and transformations. For example, the reaction mechanisms and pathways, including cycloaddition reactions and the formation of γ-methoxyimino α,β-unsaturated carboxamides, underscore the compound's versatile reactivity (Elferink & Bos, 2010).

Physical Properties Analysis

The physical properties of compounds like N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are determined through experimental and theoretical methods, including X-ray diffraction and DFT calculations. These analyses reveal the compound's crystalline structure, lattice constants, and thermodynamic properties, which are vital for understanding its stability and solubility (Demir et al., 2015).

Chemical Properties Analysis

The exploration of the chemical properties encompasses the study of the compound's reactivity, including its interactions with various reagents and conditions. Studies on related compounds have demonstrated significant inhibitory activity against enzymes, highlighting the potential biological relevance and chemical utility of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide and its analogs (Abedinifar et al., 2018).

科学的研究の応用

Neuroprotective and Antioxidant Effects

A study by Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. These compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, with some derivatives showing potent and efficacious neuroprotective action comparable to memantine, a well-known NMDA antagonist. Additionally, these compounds demonstrated moderate to appreciable degrees of ROS scavenging and antioxidant activities, suggesting potential applications in treating neurodegenerative diseases (Cho et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Properties

Xie et al. (2014) explored the synthesis of benzofuran-2-carboxamides via a microwave-assisted one-pot approach, evaluating their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives displayed potent activities, highlighting their potential in developing new therapeutic agents (Xie et al., 2014).

Anticancer and Anti-Biofilm Activities

Smolobochkin et al. (2019) synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides, including benzofuran derivatives, to evaluate their anticancer and anti-biofilm activities. The in vitro activity of some compounds was notably high against M-Hela tumor cell lines, and they effectively suppressed bacterial biofilm growth. This suggests potential applications in cancer therapy and addressing bacterial infections resistant to traditional treatments (Smolobochkin et al., 2019).

Sigma Receptor Ligands

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, which exhibited high affinity at the sigma-1 receptor. These compounds, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrate potential for developing new pharmacotherapies targeting the sigma receptor system, with implications in treating diseases influenced by sigma receptor activity (Marriott et al., 2012).

Corrosion Inhibition

Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including benzofuran-2-carboxamide derivatives, for their effectiveness in inhibiting the acidic corrosion of mild steel. These compounds showed excellent inhibition efficiency, suggesting applications in protecting industrial metals from corrosion (Mishra et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-15-10-6-4-8-13(15)18-17(19)16-11-12-7-3-5-9-14(12)21-16/h3-11H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAZIMPDSXLRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)